molecular formula C14H17NO B2363382 N-[(1S,3R)-2,2-Dimethyl-3-phenylcyclopropyl]prop-2-enamide CAS No. 2361640-66-4

N-[(1S,3R)-2,2-Dimethyl-3-phenylcyclopropyl]prop-2-enamide

Cat. No.: B2363382
CAS No.: 2361640-66-4
M. Wt: 215.296
InChI Key: XFCQGZIVYQWJPO-STQMWFEESA-N
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Description

N-[(1S,3R)-2,2-Dimethyl-3-phenylcyclopropyl]prop-2-enamide is a synthetic organic compound characterized by its unique cyclopropyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,3R)-2,2-Dimethyl-3-phenylcyclopropyl]prop-2-enamide typically involves the cyclopropanation of a suitable precursor followed by amide formation. One common method includes the reaction of 2,2-dimethyl-3-phenylcyclopropanecarboxylic acid with prop-2-enamide under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclopropanation and subsequent amide formation.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,3R)-2,2-Dimethyl-3-phenylcyclopropyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1S,3R)-2,2-Dimethyl-3-phenylcyclopropyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1S,3R)-2,2-Dimethyl-3-phenylcyclopropyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,3R)-2,3-Dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates
  • N-[(1S,3R)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide

Uniqueness

N-[(1S,3R)-2,2-Dimethyl-3-phenylcyclopropyl]prop-2-enamide is unique due to its specific cyclopropyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-4-11(16)15-13-12(14(13,2)3)10-8-6-5-7-9-10/h4-9,12-13H,1H2,2-3H3,(H,15,16)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCQGZIVYQWJPO-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1NC(=O)C=C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H]1NC(=O)C=C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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